molecular formula C13H14F3N3O B13406727 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone

1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone

Cat. No.: B13406727
M. Wt: 285.26 g/mol
InChI Key: LWZYCQINJXEWRC-KNVOCYPGSA-N
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Description

1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.

    Reaction Conditions: The hydrogenation reaction is typically carried out at 45 psi of hydrogen pressure with a 20% palladium-carbon catalyst.

    Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize costs.

Chemical Reactions Analysis

1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the hydrogenation step of its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions vary depending on the desired transformation.

    Major Products: Major products include amino derivatives, nitro derivatives, and substituted tricyclic compounds.

Scientific Research Applications

1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various biological tags.

    Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets:

    Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.

    Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects depend on the specific biological context and target.

Comparison with Similar Compounds

1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

1-[(1S,8R)-4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2/t6-,7+

InChI Key

LWZYCQINJXEWRC-KNVOCYPGSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F

Canonical SMILES

C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F

Origin of Product

United States

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